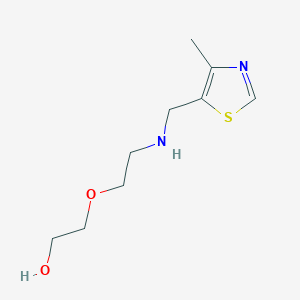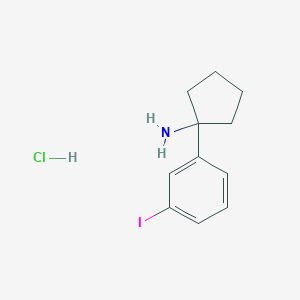
1-(3-Iodophenyl)cyclopentanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodophenyl)cyclopentanamine hydrochloride is an organic compound that features a cyclopentane ring bonded to an amine group and a 3-iodophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)cyclopentanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentanamine Core: The cyclopentanamine core can be synthesized through the reduction of cyclopentanone using ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4).
Introduction of the 3-Iodophenyl Group: The 3-iodophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting cyclopentanamine with 3-iodobenzyl chloride in the presence of a base such as sodium hydride (NaH) to form the desired product.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodophenyl)cyclopentanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetonitrile.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Iodophenyl)cyclopentanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Industrial Applications: The compound can be used in the development of new materials and chemical processes due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-Iodophenyl)cyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the iodophenyl group can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorophenyl)cyclopentanamine hydrochloride
- 1-(3-Bromophenyl)cyclopentanamine hydrochloride
- 1-(3-Fluorophenyl)cyclopentanamine hydrochloride
Comparison
1-(3-Iodophenyl)cyclopentanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets. This makes it particularly useful in applications where these properties are advantageous.
Properties
Molecular Formula |
C11H15ClIN |
|---|---|
Molecular Weight |
323.60 g/mol |
IUPAC Name |
1-(3-iodophenyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14IN.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,13H2;1H |
InChI Key |
QMRBYOOFKIVNCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC(=CC=C2)I)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



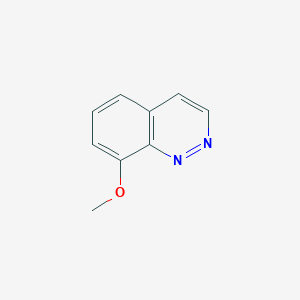
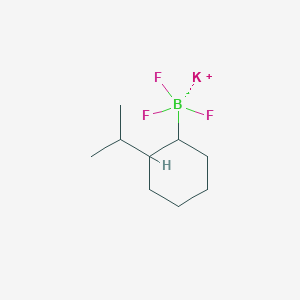
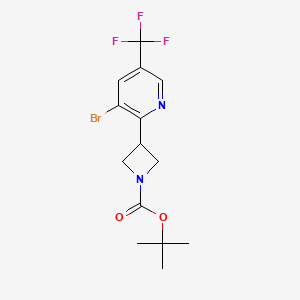
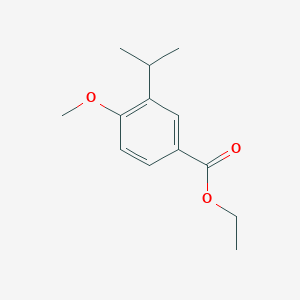


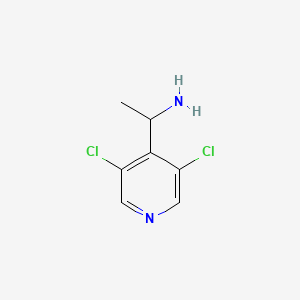
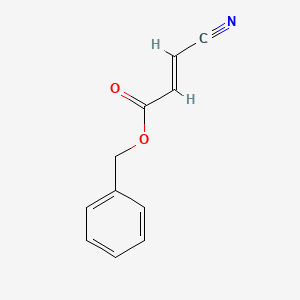
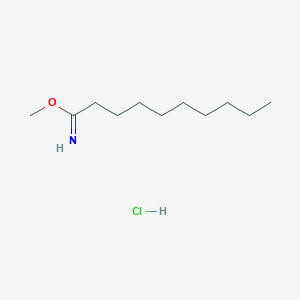
![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
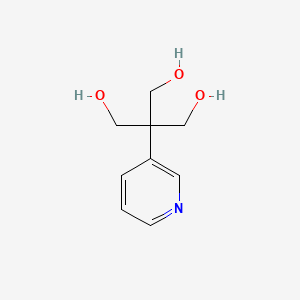
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
